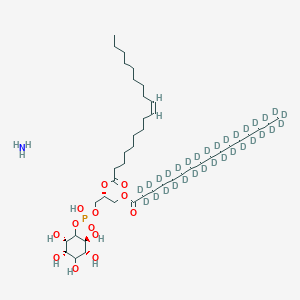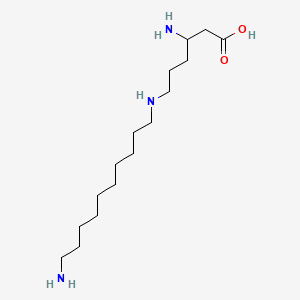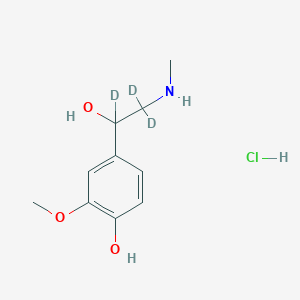
(+/-)-Metanephrine-a,,-d3 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Metanephrine-a,-d3 HCl is a deuterated form of metanephrine, a metabolite of epinephrine and norepinephrine. This compound is often used in scientific research to study the metabolism and function of catecholamines, which are critical neurotransmitters and hormones involved in the body’s response to stress and regulation of various physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Metanephrine-a,-d3 HCl typically involves the deuteration of metanephrine. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the incorporation of deuterium atoms into the desired positions on the metanephrine molecule.
Industrial Production Methods
Industrial production of (+/-)-Metanephrine-a,-d3 HCl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Metanephrine-a,-d3 HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Metanephrine-a,-d3 HCl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+/-)-Metanephrine-a,-d3 HCl may yield corresponding quinones, while reduction may produce deuterated catecholamines.
Applications De Recherche Scientifique
(+/-)-Metanephrine-a,-d3 HCl is widely used in scientific research for various applications, including:
Chemistry: Studying the kinetics and mechanisms of catecholamine metabolism.
Biology: Investigating the role of catecholamines in physiological and pathological processes.
Medicine: Developing diagnostic assays for disorders related to catecholamine metabolism, such as pheochromocytoma.
Industry: Producing deuterated standards for mass spectrometry and other analytical techniques.
Mécanisme D'action
The mechanism of action of (+/-)-Metanephrine-a,-d3 HCl involves its interaction with enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the formation of deuterated metabolites, which can be used to trace metabolic pathways and study the effects of deuterium substitution on enzyme activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+/-)-Metanephrine-a,-d3 HCl include:
Metanephrine: The non-deuterated form of the compound.
Normetanephrine: A metabolite of norepinephrine.
Deuterated catecholamines: Other deuterated forms of catecholamines, such as deuterated epinephrine and norepinephrine.
Uniqueness
(+/-)-Metanephrine-a,-d3 HCl is unique due to its deuterium substitution, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and detectability of the compound in analytical techniques, making it a valuable tool for studying catecholamine metabolism and function.
Propriétés
Formule moléculaire |
C10H16ClNO3 |
|---|---|
Poids moléculaire |
236.71 g/mol |
Nom IUPAC |
2-methoxy-4-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i6D2,9D; |
Clé InChI |
HRIQFVCFOPJYEQ-PWTNGEROSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)NC.Cl |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


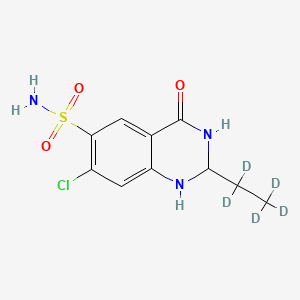
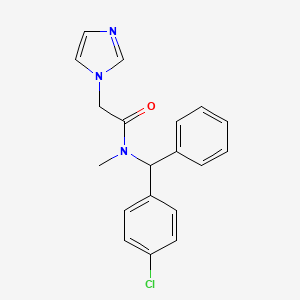
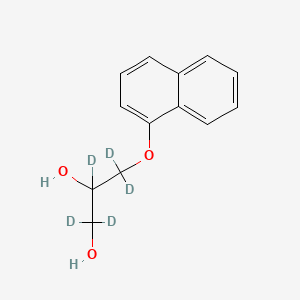
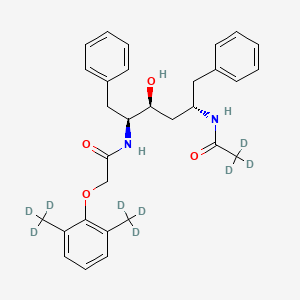

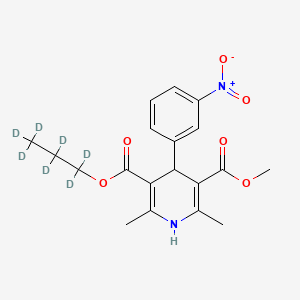

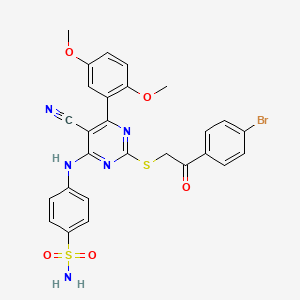
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)


